![molecular formula C13H21NO4 B1380574 tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate CAS No. 1417551-42-8](/img/structure/B1380574.png)
tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate
説明
“tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate” is a chemical compound with the CAS number 1417551-42-8 . It has a molecular weight of 255.31 . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical and Chemical Properties Analysis
The compound is solid at room temperature . It should be stored in an inert atmosphere at 2-8°C . Unfortunately, other specific physical and chemical properties like density, melting point, and boiling point were not found in the available sources.科学的研究の応用
Acid-Catalyzed Rearrangement and Synthesis
Ethyl and tert-butyl azidoformate were added to 7-oxabicyclo[2.2.1]hept-5-en-2-one dimethyl and dibenzyl acetals, leading to the synthesis of various regioisomeric triazolines. Upon UV irradiation, these gave rise to aziridines, which, under the influence of protic acids, rearranged into protected amines. This process was utilized for the highly stereoselective total synthesis of 3-amino-3-deoxy-D-altrose derivatives, showcasing a method for generating complex aminosugars from simpler bicyclic compounds (Nativi, Reymond, & Vogel, 1989).
Molecular Structure Characterization
The molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was elucidated through synthesis from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt. Characterization was achieved using 1H NMR spectroscopy and high-resolution mass spectrometry, followed by single crystal X-ray diffraction analysis. This compound's structure, including a lactone moiety and a piperidine ring, provides insights into the synthesis of cyclic amino acid esters (Moriguchi et al., 2014).
Catalytic Asymmetric Synthesis
A novel method for the catalytic asymmetric synthesis of natural products featuring an 8-oxabicyclo[3.2.1]octane ring system was developed. This method involves the reaction of a six-membered cyclic formyl-carbonyl ylide with phenylacetylene derivatives, catalyzed by dirhodium(II) tetrakis[N-tetrachlorophthaloyl-(S)-tert-leucinate], leading to cycloadducts with up to 97% ee. This approach represents a significant advance in the enantioselective synthesis of compounds containing the bicyclo[3.2.1]octane ring system (Shimada et al., 2010).
Isomorphous Crystal Structures
tert-Butyl carbamate derivatives were studied for their isomorphous crystal structures, showcasing how molecules link via bifurcated hydrogen and halogen bonds involving the same carbonyl group. This research provides a foundation for understanding the structural behaviors of carbamate derivatives in crystal engineering and design (Baillargeon et al., 2017).
Synthesis of Chiral Compounds
Chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized without chiral catalysts or enzymes and characterized through 1H NMR spectroscopy and high-resolution mass spectrometry. The crystal structure analysis confirmed its orthorhombic space group and noncentrosymmetric, chiral nature, contributing to the field of chiral cyclic amino acid esters synthesis (Moriguchi et al., 2014).
Safety and Hazards
The compound has a GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 . Precautionary statements include P261, P280, P304, P305, P338, P340, P351 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .
特性
IUPAC Name |
tert-butyl N-(1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-11(2,3)18-10(16)14-12-4-6-13(8-15,7-5-12)17-9-12/h8H,4-7,9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYKMPFXSXYJVDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(OC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501132255 | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1417551-42-8 | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1417551-42-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(1-formyl-2-oxabicyclo[2.2.2]oct-4-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501132255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


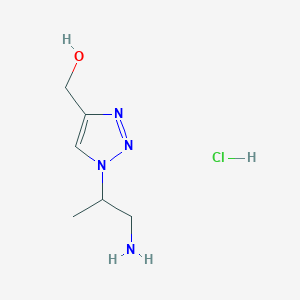
![[2,4'-Bipyridine]-4-methanamine](/img/structure/B1380492.png)
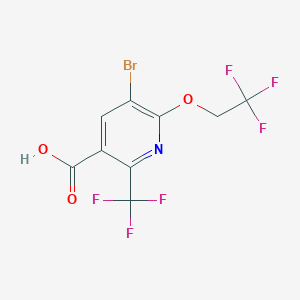
![3-Bromo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1380496.png)
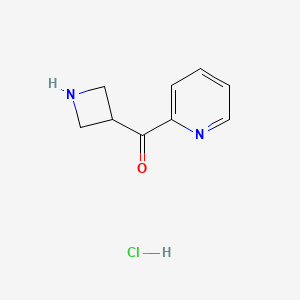
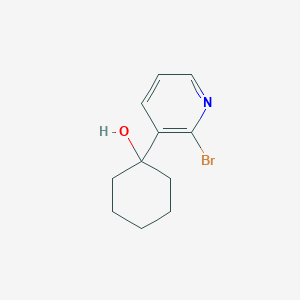

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B1380503.png)
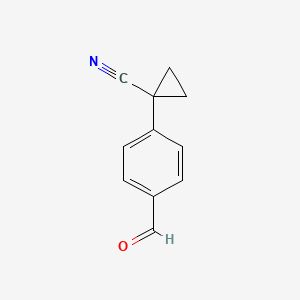

![3-(azetidin-3-ylmethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1380507.png)



